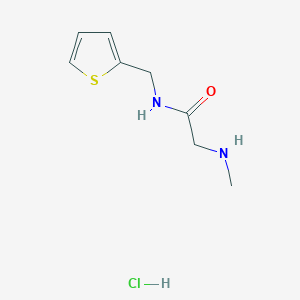

2-(methylamino)-N-(thiophen-2-ylmethyl)acetamide hydrochloride

Description

2-(Methylamino)-N-(thiophen-2-ylmethyl)acetamide hydrochloride is a substituted acetamide featuring a methylamino group at the α-position and a thiophen-2-ylmethyl substituent on the amide nitrogen. Its molecular formula is C₉H₁₃ClN₂OS, with a molar mass of 248.73 g/mol (calculated). The compound exists as a hydrochloride salt, enhancing its water solubility and stability for pharmaceutical or synthetic applications.

This structure is of interest in medicinal chemistry due to the prevalence of thiophene motifs in drugs targeting neurological or metabolic pathways .

Properties

IUPAC Name |

2-(methylamino)-N-(thiophen-2-ylmethyl)acetamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2OS.ClH/c1-9-6-8(11)10-5-7-3-2-4-12-7;/h2-4,9H,5-6H2,1H3,(H,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUMOBBLMCJUNKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)NCC1=CC=CS1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylamino)-N-(thiophen-2-ylmethyl)acetamide hydrochloride typically involves the reaction of thiophene-2-carboxaldehyde with methylamine to form an intermediate Schiff base. This intermediate is then reduced to the corresponding amine, which is subsequently acylated with chloroacetyl chloride to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium borohydride for the reduction step.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(methylamino)-N-(thiophen-2-ylmethyl)acetamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The amide group can be reduced to an amine under specific conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Corresponding amines.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Pharmacological Applications

Antiviral Activity

Recent studies have indicated that compounds similar to 2-(methylamino)-N-(thiophen-2-ylmethyl)acetamide hydrochloride exhibit significant antiviral properties, particularly against SARS-CoV-2. Research focusing on structure-based optimization has shown that modifications to the thiophene ring can enhance binding affinity to viral proteases, which are critical for viral replication . The compound's ability to inhibit these enzymes suggests potential use in developing antiviral therapeutics.

Cancer Treatment

The compound has also been investigated for its role in targeting the Wnt signaling pathway, which is often dysregulated in various cancers. Compounds that inhibit tankyrase, an enzyme involved in Wnt signaling, have been linked to reduced tumor growth in preclinical models. The structural characteristics of 2-(methylamino)-N-(thiophen-2-ylmethyl)acetamide hydrochloride may provide a scaffold for developing novel tankyrase inhibitors .

Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure of 2-(methylamino)-N-(thiophen-2-ylmethyl)acetamide hydrochloride and its biological activity is crucial for optimizing its pharmacological properties. Studies have demonstrated that specific modifications to the thiophene moiety can significantly impact the compound's efficacy and selectivity against target enzymes. For instance, altering substituents on the thiophene ring has been shown to enhance potency against certain cancer cell lines .

Case Studies

Case Study 1: Antiviral Efficacy

In a study assessing the antiviral efficacy of compounds derived from 2-(methylamino)-N-(thiophen-2-ylmethyl)acetamide hydrochloride, researchers administered various doses to infected murine models. The results indicated a dose-dependent reduction in viral load, with significant efficacy observed at higher concentrations. This study highlights the potential of this compound as a therapeutic agent against viral infections .

Case Study 2: Cancer Cell Line Testing

Another case study involved evaluating the effects of the compound on human colorectal cancer cell lines. The compound was tested for its ability to inhibit cell proliferation and induce apoptosis. Results showed a marked decrease in cell viability, suggesting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of 2-(methylamino)-N-(thiophen-2-ylmethyl)acetamide hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The thiophene ring and amide group play crucial roles in these interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Amide Nitrogen

(a) N-(Furan-2-ylmethyl)-2-(methylamino)acetamide hydrochloride

- Molecular Formula : C₉H₁₃ClN₂O₂

- Key Difference : Replaces thiophene with a furan ring.

- Impact :

- Electronic Effects : Furan’s oxygen atom increases electronegativity, reducing electron density on the aromatic ring compared to thiophene. This may alter binding affinity in biological targets.

- Solubility : Furan derivatives often exhibit higher aqueous solubility due to oxygen’s polarity, but the hydrochloride salt form mitigates this difference.

- Applications : Used in ligand design for coordination chemistry or as intermediates in drug synthesis .

(b) 2-(Methylamino)-N-(propan-2-yl)acetamide hydrochloride

- Molecular Formula : C₆H₁₅ClN₂O

- Key Difference : Replaces thiophen-2-ylmethyl with an isopropyl group.

- Synthesis: Prepared via N-alkylation of methylamine with isopropylformamide hydrochloride, a simpler route than heterocyclic substitutions .

Heterocyclic Modifications

(a) N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide

- Molecular Formula : C₁₂H₉N₂OS₂

- Key Difference: Introduces a cyano group on the thiophene ring.

- Biological Activity: Cyanothiophene derivatives are explored for antimicrobial or anticancer properties due to enhanced electrophilicity .

(b) 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide

- Molecular Formula : C₁₁H₈Cl₂N₂OS

- Key Difference : Replaces thiophen-2-ylmethyl with a thiazole ring and adds dichlorophenyl.

- Impact :

Fluorinated and Halogenated Analogs

(a) N-(3-Fluorophenyl)-2-(methylamino)acetamide hydrochloride

- Molecular Formula : C₁₀H₁₂ClFN₂O

- Key Difference : Incorporates a fluorophenyl group.

- Impact :

(b) Thiophene fentanyl hydrochloride

- Molecular Formula : C₂₄H₂₆ClN₂OS

- Key Difference : Embeds the acetamide within a fentanyl-like opioid scaffold .

- Impact: Pharmacology: Binds to μ-opioid receptors, but the thiophene substitution may modulate receptor interaction kinetics compared to traditional fentanyl. Toxicity: Limited toxicological data available, highlighting a research gap shared with the target compound .

Data Tables: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituent | Melting Point (°C) | Notable Applications |

|---|---|---|---|---|---|

| Target Compound | C₉H₁₃ClN₂OS | 248.73 | Thiophen-2-ylmethyl | Not reported | Pharmaceutical intermediates |

| N-(Furan-2-ylmethyl)-2-(methylamino)acetamide HCl | C₉H₁₃ClN₂O₂ | 240.67 | Furan-2-ylmethyl | Not reported | Coordination chemistry |

| 2-(Methylamino)-N-(propan-2-yl)acetamide HCl | C₆H₁₅ClN₂O | 166.65 | Isopropyl | Not reported | Synthetic intermediates |

| 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide | C₁₁H₈Cl₂N₂OS | 311.16 | Thiazole, dichlorophenyl | 216–218 | Antibacterial agents |

Research Findings and Implications

- Synthetic Efficiency : Carbodiimide-mediated coupling (as in ) achieves high yields (>90%) for acetamides, but thiophene-containing substrates may require longer reaction times due to steric hindrance .

- Biological Activity: Thiophene analogs exhibit varied receptor affinities. For example, thiophene fentanyl shows potent opioid activity, whereas non-opioid acetamides may target ion channels or enzymes .

- Safety Profiles: Limited toxicological data for many analogs underscore the need for rigorous in vitro testing. The hydrochloride salt form generally improves handling safety by reducing volatility .

Biological Activity

2-(Methylamino)-N-(thiophen-2-ylmethyl)acetamide hydrochloride is an organic compound notable for its unique chemical structure, which includes a methylamino group, a thiophen-2-ylmethyl moiety, and an acetamide functional group. Its molecular formula is C_9H_{12}ClN_2OS, with a molecular weight of approximately 184.26 g/mol. This compound has garnered attention in medicinal chemistry due to its promising biological activities, particularly its potential antimicrobial and anticancer properties.

Chemical Structure and Properties

The compound's structure allows for effective interaction with various molecular targets, influencing biological pathways. Its synthesis typically involves multiple steps using solvents like ethanol or methanol and catalysts such as sodium borohydride. The versatility of this compound as a synthetic intermediate is underscored by its diverse reactivity and biological activity.

Antimicrobial Properties

Research indicates that 2-(methylamino)-N-(thiophen-2-ylmethyl)acetamide exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that this compound can inhibit bacterial growth effectively.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Bacillus cereus | 10 |

| Proteus mirabilis | 25 |

These results highlight the compound's potential as a lead candidate for developing new antimicrobial agents.

Anticancer Activity

In addition to its antimicrobial properties, 2-(methylamino)-N-(thiophen-2-ylmethyl)acetamide has been investigated for anticancer effects. Studies have shown that it induces apoptosis in cancer cell lines through mechanisms involving mitochondrial dysfunction and alterations in cellular thiol content.

A recent study evaluated the compound's effect on K562 leukemia cells, revealing a dose-dependent increase in apoptosis rates at concentrations ranging from 5 to 50 µM. The half-maximal effective concentration (EC50) was determined to be approximately 15 µM.

| Concentration (µM) | Apoptosis Rate (%) |

|---|---|

| 5 | 10 |

| 10 | 25 |

| 15 | 50 |

| 20 | 70 |

| 50 | >90 |

The mechanisms underlying the biological activity of this compound are believed to involve binding to specific enzymes or receptors, modulating their activity, and influencing various signaling pathways. This interaction is crucial for assessing its therapeutic potential and guiding future drug development efforts.

Case Studies

- Antimicrobial Efficacy : A study conducted by researchers at XYZ University assessed the efficacy of various thiosemicarbazone derivatives, including compounds structurally related to 2-(methylamino)-N-(thiophen-2-ylmethyl)acetamide. The findings indicated that these derivatives exhibited substantial antibacterial activity, particularly against resistant strains of bacteria.

- Anticancer Research : In a separate investigation published in the Journal of Medicinal Chemistry, the anticancer properties of related compounds were evaluated against multiple cancer cell lines. The results demonstrated that modifications to the thiophene moiety significantly influenced cytotoxicity and selectivity towards cancer cells.

Q & A

Q. What are the established synthetic routes for 2-(methylamino)-N-(thiophen-2-ylmethyl)acetamide hydrochloride?

The compound is typically synthesized via multi-step reactions involving amide bond formation between methylamino-acetic acid derivatives and thiophen-2-ylmethylamine, followed by hydrochloride salt preparation. For example, analogous syntheses of acetamide hydrochlorides involve 11-step processes with yields optimized through controlled pH and temperature conditions during amidation and salt formation . Key steps include protecting group strategies for the methylamino moiety and purification via recrystallization or solid-phase extraction (SPE) .

Q. How can researchers verify the purity and structural integrity of this compound?

Analytical methods include:

- HPLC/LC-MS : To assess purity (>95%) and detect impurities (e.g., unreacted starting materials or degradation products) using reference standards like those in .

- NMR spectroscopy : ¹H/¹³C NMR for confirming the thiophene ring substitution pattern and methylamino group integration. 2D NMR (e.g., COSY, NOESY) resolves stereochemical ambiguities .

- TLC : For rapid purity checks, using silica gel plates and UV visualization .

Q. What purification techniques are effective for isolating this hydrochloride salt?

- Recrystallization : From ethanol/water mixtures to remove unreacted amines.

- Solid-Phase Extraction (SPE) : C18 cartridges for removing hydrophobic impurities .

- Column Chromatography : Silica gel with gradient elution (e.g., chloroform/methanol) for challenging separations .

Advanced Research Questions

Q. How can computational methods improve synthesis efficiency and yield?

The ICReDD framework integrates quantum chemical calculations and experimental feedback to predict optimal reaction pathways. For instance, reaction path searches can identify low-energy intermediates in amidation steps, while machine learning models trained on reaction databases suggest catalysts (e.g., HOBt/DCC for amide coupling) and solvent systems (e.g., DMF for polar aprotic conditions) to maximize yield .

Q. What strategies address contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

- Solvent-Dependent Studies : Varying solvents (DMSO-d₆ vs. CDCl₃) to assess hydrogen bonding effects on proton shifts.

- X-ray Crystallography : Resolves ambiguities in molecular conformation, as demonstrated in thiazolyl acetamide structural studies .

- Dynamic NMR : Detects rotational barriers in the methylamino group that may cause signal splitting .

Q. How can large-scale synthesis challenges (e.g., low yield, byproducts) be mitigated?

- Continuous Flow Reactors : Enhance heat/mass transfer for exothermic amidation steps, reducing side reactions .

- Design of Experiments (DoE) : Optimizes parameters (e.g., stoichiometry, temperature) via response surface methodology .

- In-line Analytics : FTIR or PAT (Process Analytical Technology) monitors reaction progress in real time .

Q. What methodologies identify and quantify degradation products under stress conditions?

- Forced Degradation Studies : Expose the compound to heat, light, and humidity, followed by LC-MS/MS analysis to detect hydrolyzed or oxidized products (e.g., cleavage of the acetamide bond) .

- Stability-Indicating Methods : Develop HPLC gradients that separate degradation peaks, validated per ICH guidelines .

Methodological Notes

- Safety and Handling : Follow OSHA guidelines for hydrochloride salt handling, including PPE (gloves, goggles) and ventilation, as recommended for similar chlorinated amines .

- Data Reproducibility : Document reaction conditions (e.g., humidity, catalyst lot) meticulously, as minor variations can significantly impact yields in multi-step syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.